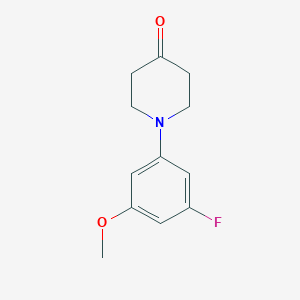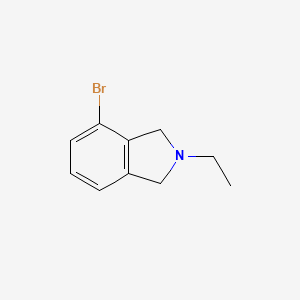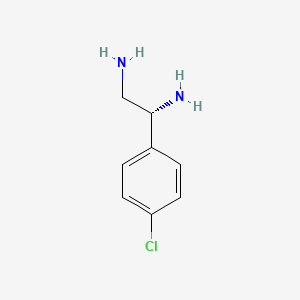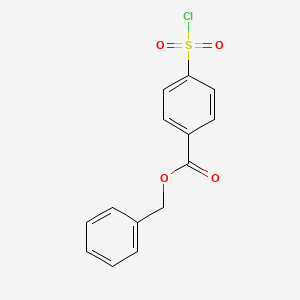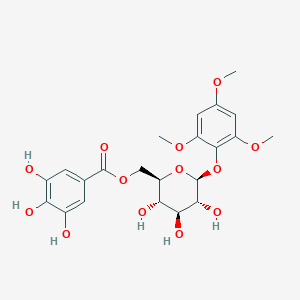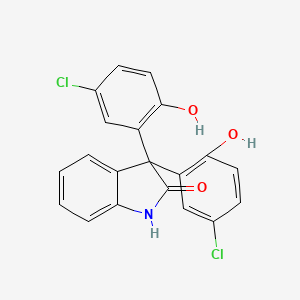
3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one is a chemical compound with the molecular formula C20H13Cl2NO3 and a molecular weight of 386.23 g/mol This compound is characterized by the presence of two 5-chloro-2-hydroxyphenyl groups attached to an indolin-2-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with isatin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted indolin-2-one derivatives .
Aplicaciones Científicas De Investigación
3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Indol-2-one, 5-chloro-1,3-dihydro-3,3-bis(4-hydroxyphenyl)
- 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one
- 2H-Indol-2-one, 3,3-bis(5-chloro-2-hydroxyphenyl)-1,3-dihydro
Uniqueness
3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one is unique due to its specific substitution pattern and the presence of two 5-chloro-2-hydroxyphenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C20H13Cl2NO3 |
|---|---|
Peso molecular |
386.2 g/mol |
Nombre IUPAC |
3,3-bis(5-chloro-2-hydroxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C20H13Cl2NO3/c21-11-5-7-17(24)14(9-11)20(15-10-12(22)6-8-18(15)25)13-3-1-2-4-16(13)23-19(20)26/h1-10,24-25H,(H,23,26) |
Clave InChI |
YNQPUIXKYUANLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=C(C=CC(=C3)Cl)O)C4=C(C=CC(=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13031810.png)
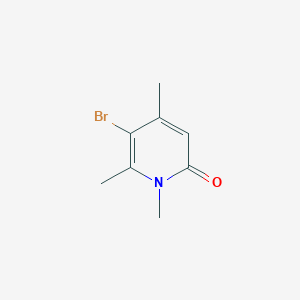
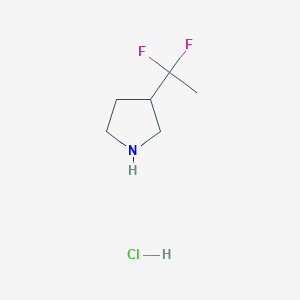
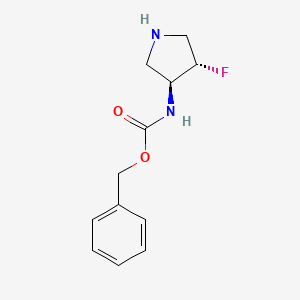
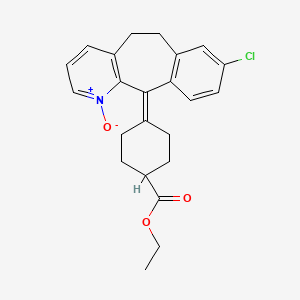
![Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13031835.png)
